molecular formula C17H14ClN3 B11691077 N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

カタログ番号: B11691077
分子量: 295.8 g/mol
InChIキー: SVCLLGNNSSQZNX-XDHOZWIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group and a prop-2-en-1-yl substituent attached to a benzodiazole ring system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Alkylation with Prop-2-en-1-yl Group: The final step involves the alkylation of the benzodiazole core with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.

    Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzodiazole derivatives.

科学的研究の応用

(E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

  • **1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE (without the (E) configuration)
  • **1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE (with different substituents on the benzodiazole ring)

Uniqueness: The (E) configuration of the compound imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This configuration can lead to differences in biological activity and selectivity compared to its isomers or analogs.

特性

分子式

C17H14ClN3

分子量

295.8 g/mol

IUPAC名

(E)-1-(4-chlorophenyl)-N-(1-prop-2-enylbenzimidazol-2-yl)methanimine

InChI

InChI=1S/C17H14ClN3/c1-2-11-21-16-6-4-3-5-15(16)20-17(21)19-12-13-7-9-14(18)10-8-13/h2-10,12H,1,11H2/b19-12+

InChIキー

SVCLLGNNSSQZNX-XDHOZWIPSA-N

異性体SMILES

C=CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)Cl

正規SMILES

C=CCN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。